![molecular formula C12H17IN2O B3135486 1-[2-(4-Iodophenoxy)ethyl]piperazine CAS No. 401502-52-1](/img/structure/B3135486.png)

1-[2-(4-Iodophenoxy)ethyl]piperazine

Descripción general

Descripción

Piperazine is a common moiety found in many drugs and bioactive molecules . Its widespread presence is due to its various roles depending on its position in the molecule and the therapeutic class. The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The structure of piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Aplicaciones Científicas De Investigación

Therapeutic Uses and Molecular Design

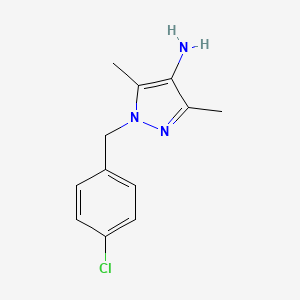

Piperazine derivatives are significant in drug design due to their wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and cardio-protective agents, among others. The modification of the substitution pattern on the piperazine nucleus is crucial, as it can significantly alter the medicinal potential of the resultant molecules. These derivatives, including compounds like 1-[2-(4-Iodophenoxy)ethyl]piperazine, serve as a flexible building block for drug discovery, aiding in the design of drug-like elements for various diseases. The broad potential of the piperazine entity is reflected in its inclusion in several patents for therapeutic applications, highlighting its significance in the rational design of drugs (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have been reported to exhibit potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the challenges posed by tuberculosis (TB), especially with drug-resistant forms. The review of anti-mycobacterial compounds where piperazine serves as a vital building block underlines its importance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Metabolism and Disposition in Clinical Applications

Arylpiperazine derivatives have been studied for their clinical applications, particularly in the treatment of depression, psychosis, or anxiety. These studies focus on the metabolism and disposition of such compounds, including 1-aryl-piperazines formed through N-dealkylation, which undergo extensive biotransformation and are involved in various serotonin receptor-related effects. This research provides insights into the pharmacological actions and potential therapeutic applications of arylpiperazine derivatives, including safety and efficacy considerations (Caccia, 2007).

Synthesis and Pharmacophoric Activities

The synthesis and evaluation of piperazine and morpholine derivatives have revealed a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives have shown their potent pharmacophoric activities, underlining the role of piperazine derivatives in medicinal chemistry. This includes the development of new methods for synthesizing piperazine derivatives and exploring their therapeutic potential across a range of activities (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(4-iodophenoxy)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJQCUSDKDWEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)

![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)